molecular formula C17H17Cl2NO3 B12111994 Benzoic acid, 2-[[2-(2,5-dichlorophenoxy)ethyl]amino]-3-methyl-, methyl ester CAS No. 937676-33-0

Benzoic acid, 2-[[2-(2,5-dichlorophenoxy)ethyl]amino]-3-methyl-, methyl ester

Cat. No.: B12111994
CAS No.: 937676-33-0
M. Wt: 354.2 g/mol
InChI Key: UMCJPOZYGYQQIS-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[[2-(2,5-dichlorophenoxy)ethyl]amino]-3-methyl-, methyl ester is a complex organic compound known for its diverse applications in various fields. This compound is characterized by its unique structure, which includes a benzoic acid core substituted with a 2,5-dichlorophenoxy group and an aminoethyl chain, further esterified with a methyl group. This structural complexity imparts unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[[2-(2,5-dichlorophenoxy)ethyl]amino]-3-methyl-, methyl ester typically involves multiple steps. One common method starts with the preparation of 2,5-dichlorophenol, which is then reacted with ethylene oxide to form 2-(2,5-dichlorophenoxy)ethanol. This intermediate is further reacted with 3-methylbenzoic acid in the presence of a dehydrating agent to form the ester linkage. The final step involves the methylation of the ester using methyl iodide under basic conditions .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step, reducing the overall production cost and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-[[2-(2,5-dichlorophenoxy)ethyl]amino]-3-methyl-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzoic acid, 2-[[2-(2,5-dichlorophenoxy)ethyl]amino]-3-methyl-, methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of benzoic acid, 2-[[2-(2,5-dichlorophenoxy)ethyl]amino]-3-methyl-, methyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may be due to the disruption of microbial cell membranes or inhibition of essential enzymes .

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 2,5-dichloro-, methyl ester
  • Benzoic acid, 2-amino-5-chloro-, methyl ester
  • Benzoic acid, 2-(2-methylpropyl)amino-, methyl ester

Uniqueness

The unique combination of the 2,5-dichlorophenoxy group and the aminoethyl chain in benzoic acid, 2-[[2-(2,5-dichlorophenoxy)ethyl]amino]-3-methyl-, methyl ester imparts distinct chemical and biological properties. This makes it more versatile compared to its analogs, which may lack one or more of these functional groups .

Properties

CAS No.

937676-33-0

Molecular Formula

C17H17Cl2NO3

Molecular Weight

354.2 g/mol

IUPAC Name

methyl 2-[2-(2,5-dichlorophenoxy)ethylamino]-3-methylbenzoate

InChI

InChI=1S/C17H17Cl2NO3/c1-11-4-3-5-13(17(21)22-2)16(11)20-8-9-23-15-10-12(18)6-7-14(15)19/h3-7,10,20H,8-9H2,1-2H3

InChI Key

UMCJPOZYGYQQIS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)OC)NCCOC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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